molecular formula C13H20ClN3O2 B2641748 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride CAS No. 1423043-81-5

3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride

Cat. No.: B2641748
CAS No.: 1423043-81-5
M. Wt: 285.77
InChI Key: ZFZPMWISIKDKRA-JMFXEUCVSA-N
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Description

3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride is a synthetic compound that has garnered interest across several scientific fields due to its unique structural properties and versatile applications. The compound belongs to the family of oxazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride typically involves multiple steps, including the formation of the oxazole ring and the incorporation of the pyrrolidine moieties. Common synthetic routes may involve the following:

  • Formation of the oxazole ring: : This often involves cyclization reactions using appropriate precursors such as amino acids and carbonyl compounds under specific conditions (e.g., acid or base catalysis).

  • Introduction of the pyrrolidine groups: : This can be achieved through nucleophilic substitution reactions where a pyrrolidine derivative is reacted with an appropriate electrophilic intermediate.

  • Hydrochloride formation: : The final step often involves the addition of hydrochloric acid to convert the base compound into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound generally scales up the laboratory synthetic methods with optimizations to improve yield and purity. This often involves:

  • Batch or continuous flow reactors: : To control reaction conditions precisely and ensure consistent production.

  • Crystallization techniques: : For purification and conversion of the compound into a stable, manageable form.

Chemical Reactions Analysis

Types of Reactions

The compound 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride can undergo several types of chemical reactions:

  • Oxidation: : Using oxidizing agents to introduce or modify functional groups.

  • Reduction: : Reduction reactions often involve hydrogenation or use of reducing agents.

  • Substitution: : Nucleophilic or electrophilic substitution reactions to modify or replace functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

  • Substitution conditions: : Acidic or basic media, appropriate solvents, and temperatures.

Major Products

The major products from these reactions include various substituted oxazoles, pyrrolidine derivatives, and other modified organic compounds.

Scientific Research Applications

Chemistry

  • Building blocks: : Used in the synthesis of more complex molecules.

  • Catalysts: : Functions as a catalyst or catalyst precursor in certain organic reactions.

Biology

  • Biological probes: : Used to study biological pathways and molecular interactions.

  • Enzyme inhibitors: : Potential inhibitor for specific enzymes, useful in biochemical research.

Medicine

  • Drug development: : Research into therapeutic agents for treating various diseases.

  • Diagnostics: : Used in diagnostic assays to detect or quantify biological substances.

Industry

  • Material science: : Used in the development of new materials with specific properties.

  • Agrochemicals: : Potential application in the synthesis of new agrochemical agents.

Mechanism of Action

The mechanism of action of 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride is often linked to its ability to interact with specific molecular targets and pathways:

  • Binding to enzymes: : Inhibits or modulates the activity of target enzymes by binding to their active sites.

  • Pathway modulation: : Affects cellular pathways by interacting with key proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-phenyl-1,2-oxazole hydrochloride: : Another oxazole derivative with distinct properties.

  • N-methylpyrrolidine-2-carbonyl derivatives: : Similar in structure but with varying biological activities.

Uniqueness

3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride stands out due to its specific combination of oxazole and pyrrolidine rings, offering a unique set of chemical and biological properties.

Feel free to dive deeper into any section; there's a lot more to explore within each topic!

Properties

IUPAC Name

[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.ClH/c1-9-8-12(18-15-9)11-5-3-7-16(11)13(17)10-4-2-6-14-10;/h8,10-11,14H,2-7H2,1H3;1H/t10-,11?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZPMWISIKDKRA-JMFXEUCVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)C3CCCN3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C2CCCN2C(=O)[C@@H]3CCCN3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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